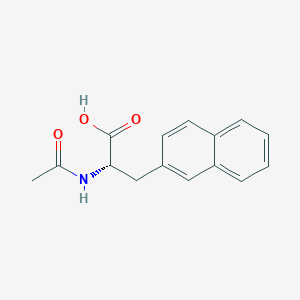

(S)-N-Acetyl-2-naphthylalanine

概要

説明

(S)-N-Acetyl-2-naphthylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a naphthalene ring attached to the alpha carbon of alanine, with an acetyl group bonded to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Acetyl-2-naphthylalanine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-naphthylamine and (S)-alanine.

Acetylation: The 2-naphthylamine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-2-naphthylamine.

Coupling Reaction: The N-acetyl-2-naphthylamine is then coupled with (S)-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the acetylation and coupling reactions under controlled conditions.

Purification: Employing techniques such as crystallization, recrystallization, and chromatography to purify the final product.

化学反応の分析

Acetylation of L-2-Naphthylalanine

The compound is synthesized via acetylation of L-2-naphthylalanine using reagents such as acetic anhydride or acetyl chloride in the presence of pyridine. This reaction introduces the acetyl group at the amino terminus, forming the stable amide bond.

Enzymatic Hydrolysis

D-Aminoacylase enzymes catalyze the hydrolysis of (D)-N-acetyl-2-naphthylalanine to produce D-2-naphthylalanine. This reaction proceeds efficiently under pH 8.0 conditions, with substrate additions in batches to avoid inhibition . The enzyme exhibits poor substrate hydrolysis for the acetylated derivative, making it a key step in enantiomer enrichment .

Arylamine Substitutions

In antimicrobial peptides, 2-naphthylalanine replaces arginine residues to alter microbial specificity. Analogues incorporating this substitution show comparable therapeutic indices to natural peptides but improved hemolytic profiles .

Conformational Studies

Ramachandran-type energy plots for N-acetyl-2-naphthylalanine amides reveal distinct conformational preferences compared to standard amino acids. The β-methyl substitution restricts rotamer populations, favoring specific backbone angles .

Solubility and Stability

Molar extinction coefficients for 2-naphthylalanine derivatives (e.g., 3936 M⁻¹cm⁻¹) guide solubility measurements in peptide formulations. These values are critical for optimizing aqueous solutions in biocatalytic applications .

Enzyme Binding

The naphthyl group interacts with hydrophobic pockets in enzymes such as arylamine N-acetyltransferases. Structural studies show that residues like Val93 and Phe93 in NAT1/NAT2 influence substrate recognition, with 2-naphthylalanine analogues modulating acetylation efficiency .

Radical Transfer Pathways

In oxidative enzymes, 2-naphthylalanine substitutions (e.g., 3-FTyr) facilitate radical stabilization. Cryo-EM studies of α2β2 complexes reveal that these residues mediate hydrogen transfer in radical-based catalysis .

Solubility Coefficients

| Amino Acid | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|

| L-2-Naphthylalanine | 3936 |

| L-Tryptophan | 5470 |

Research Implications

The compound’s chiral properties and structural rigidity make it a versatile tool in asymmetric synthesis and peptide engineering. Ongoing studies focus on optimizing its incorporation into therapeutic peptides and understanding its role in enzyme-mediated reactions .

科学的研究の応用

Pharmaceutical Applications

(S)-N-Acetyl-2-naphthylalanine has been explored for its potential as a pharmaceutical agent due to its interaction with various biological targets.

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in amino acid metabolism, such as D-amino acid oxidase and alanine transaminase. These interactions can influence amino acid levels in the body, potentially affecting metabolic pathways.

- Neurotransmission : Studies suggest that this compound may interact with glutamate receptors, which are crucial for neurotransmission and brain function. Understanding these interactions could lead to therapeutic applications in neuropharmacology.

Organic Synthesis

This compound serves as a valuable chiral auxiliary in asymmetric synthesis processes.

- Chiral Building Block : Its unique structure allows it to act as a chiral building block in the synthesis of complex organic molecules. This property is particularly important in the development of pharmaceuticals where stereochemistry plays a critical role in biological activity .

Antibacterial Activity

Recent studies have indicated that this compound exhibits antibacterial properties against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli. Further research is required to elucidate the mechanisms behind this activity and its potential therapeutic implications.

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Inhibited D-amino acid oxidase and alanine transaminase, influencing amino acid metabolism. |

| Study 2 | Neurotransmission | Suggested interaction with glutamate receptors, impacting brain function. |

| Study 3 | Antibacterial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. |

Detailed Insights from Case Studies

- Enzyme Inhibition Studies : Research conducted on this compound revealed that it could modulate enzyme activity significantly. For instance, its inhibition of D-amino acid oxidase was quantified through kinetic assays, demonstrating a competitive inhibition mechanism that could be exploited for therapeutic development.

- Neurotransmission Research : Investigations into the interaction of this compound with glutamate receptors employed electrophysiological techniques to measure changes in receptor activity upon exposure to varying concentrations of the compound. Results indicated a dose-dependent modulation of receptor signaling pathways.

- Antibacterial Efficacy : Laboratory studies assessed the antibacterial efficacy of this compound using standard disk diffusion methods against several bacterial strains. The results showed significant inhibition zones, suggesting potential use as an antibacterial agent.

作用機序

The mechanism of action of (S)-N-Acetyl-2-naphthylalanine involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

(S)-N-Acetyl-2-phenylalanine: Similar structure but with a phenyl group instead of a naphthyl group.

(S)-N-Acetyl-2-tyrosine: Contains a hydroxyl group on the aromatic ring.

Uniqueness: (S)-N-Acetyl-2-naphthylalanine is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs

生物活性

(S)-N-Acetyl-2-naphthylalanine (S-NANA) is an amino acid derivative with a unique structural composition that has garnered attention for its potential biological activities. This compound features a naphthalene ring and an acetyl group attached to the amino acid backbone, making it a chiral molecule with diverse applications in medicinal chemistry and organic synthesis. This article explores the biological activity of S-NANA, focusing on its enzyme inhibition, antibacterial properties, interaction with neurotransmission pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅NO₃

- Molecular Weight : 255.29 g/mol

- Chirality : S-NANA is a chiral compound, which can influence its biological interactions and pharmacological effects.

Enzyme Inhibition

Research indicates that S-NANA may act as an inhibitor for several enzymes involved in amino acid metabolism. Notably:

- D-amino Acid Oxidase (DAAO) : S-NANA has shown potential in inhibiting DAAO, which plays a critical role in the metabolism of D-amino acids, potentially affecting neurotransmitter levels and signaling pathways.

- Alanine Transaminase : Studies suggest that S-NANA may also inhibit alanine transaminase, an enzyme important in amino acid metabolism and liver function.

These inhibitory effects could have implications for conditions related to amino acid dysregulation.

Antibacterial Activity

S-NANA has been investigated for its antibacterial properties against various pathogenic bacteria:

- Staphylococcus aureus : Research shows that S-NANA can inhibit the growth of this common pathogen, known for causing skin infections and other serious conditions.

- Escherichia coli : Similarly, S-NANA demonstrates inhibitory effects against E. coli, a bacterium often associated with foodborne illnesses.

Further studies are necessary to elucidate the mechanisms behind these antibacterial effects and their potential therapeutic applications.

Interaction with Neurotransmission

The compound's structural properties suggest possible interactions with neurotransmitter receptors:

- Glutamate Receptors : Preliminary studies indicate that S-NANA may interact with glutamate receptors, which are crucial for synaptic transmission in the brain. This interaction could influence pain perception and inflammatory responses.

Understanding these interactions is vital for exploring S-NANA's role in neurological disorders and pain management.

Comparative Analysis with Similar Compounds

To better understand the biological activity of S-NANA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-Acetyl-L-phenylalanine | Aromatic amino acid | Commonly used in peptide synthesis |

| N-Acetyl-L-tyrosine | Aromatic amino acid | Known for antioxidant properties |

| (R)-N-Acetyl-2-naphthylalanine | Chiral variant | Different enantiomer may exhibit different biological activity |

The chirality of S-NANA distinguishes it from its counterparts, potentially leading to varied pharmacological effects that warrant further investigation.

特性

IUPAC Name |

(2S)-2-acetamido-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTIILKZSFKZMS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37439-99-9 | |

| Record name | N-Acetyl-3-(2-naphthyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037439999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-(2-NAPHTHYL)-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21A9PLE39M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。